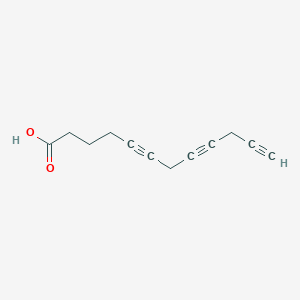
5,8,11-Dodecatriynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8,11-dodecatriynoic acid is a medium-chain fatty acid.
Aplicaciones Científicas De Investigación
1. Stability and Function in RNA Structure
Research by Usher and McHale (1976) highlights the importance of certain chemical bonds in RNA. They investigated the stability of helical RNA and found that dodecaadenylic acid containing specific linkages plays a critical role in the hydrolysis process, essential for the storage of genetic information (Usher & McHale, 1976).
2. Thermal Energy Storage Applications
Desgrosseilliers et al. (2013) explored the use of dodecanoic acid (a compound similar in structure to 5,8,11-Dodecatriynoic acid) for latent heat energy storage in solar thermal applications. This study highlights the potential of such compounds in renewable energy technologies (Desgrosseilliers et al., 2013).
3. Production of Industrial Chemicals
Hou et al. (1991) identified the conversion of agricultural oils into valuable industrial chemicals. They discovered a new compound, produced from oleic acid, which shows the transformative potential of fatty acids in industrial applications (Hou et al., 1991).
4. Biosynthetic Pathways in Moths
Ono et al. (2002) studied the biosynthetic pathway for producing a sex pheromone in a moth species. They traced the process involving dodecenoic acids, showing the biological significance of these compounds in insect communication (Ono et al., 2002).
Propiedades
Nombre del producto |
5,8,11-Dodecatriynoic acid |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
dodeca-5,8,11-triynoic acid |
InChI |
InChI=1S/C12H12O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h1H,3,6,9-11H2,(H,13,14) |
Clave InChI |
SGEFOJVMNSQUFC-UHFFFAOYSA-N |
SMILES |
C#CCC#CCC#CCCCC(=O)O |
SMILES canónico |
C#CCC#CCC#CCCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



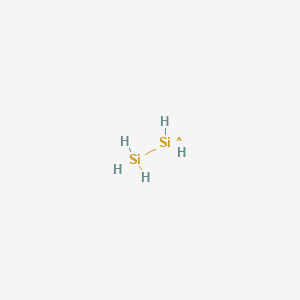


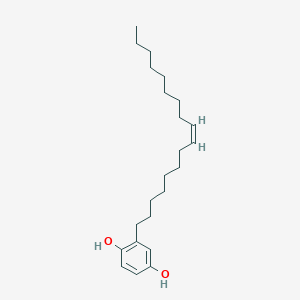
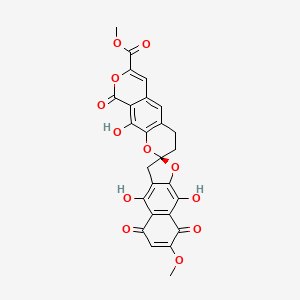


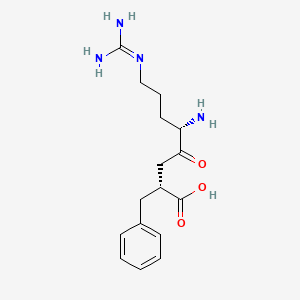
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B1231049.png)
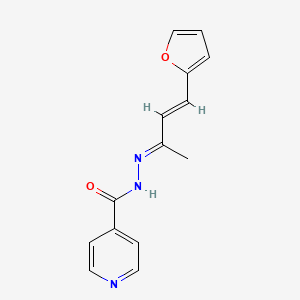
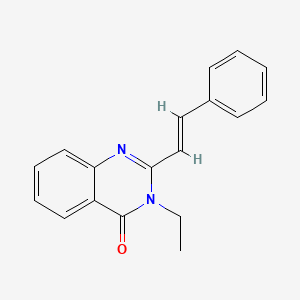
![2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B1231052.png)
![2-Azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-3-one, 9-[(aminocarbonyl)oxy]-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-](/img/structure/B1231053.png)
![(E)-3-(4-hydroxy-6-methoxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)prop-2-enamide](/img/structure/B1231055.png)